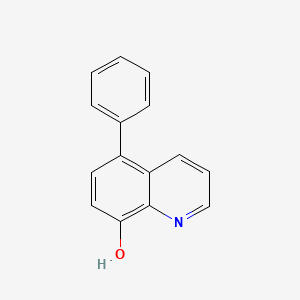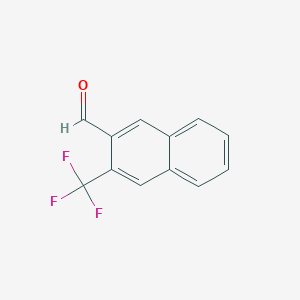
8-Bromo-6-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-6-methylquinazoline is a heterocyclic aromatic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom at the 8th position and a methyl group at the 6th position of the quinazoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methylquinazoline typically involves the bromination of 6-methylquinazoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes or the use of microwave-assisted synthesis to enhance reaction rates and yields. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 8-amino-6-methylquinazoline, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated potential anticancer, antimicrobial, and anti-inflammatory activities. It is being explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 8-Bromo-6-methylquinazoline is primarily related to its ability to interact with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
- 6-Bromo-4-methylquinazoline
- 7-Bromo-2-methylquinazoline
- 6-Bromo-2-chloro-4-methylquinazoline
- 7-Bromo-4-chloro-2-methylquinazoline
- 8-Bromo-4-chloro-6-methylquinazoline
- 8-Bromo-2-methylquinazolin-4-ol
- 6-Bromo-7-methylquinazolin-4(3H)-one
Comparison: 8-Bromo-6-methylquinazoline is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
8-bromo-6-methylquinazoline |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-7-4-11-5-12-9(7)8(10)3-6/h2-5H,1H3 |
InChI Key |
IMDFCOCYYUZSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=CN=C2C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
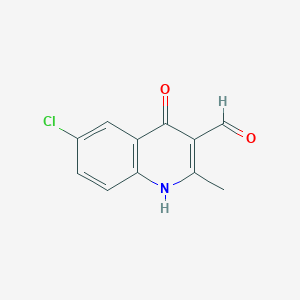
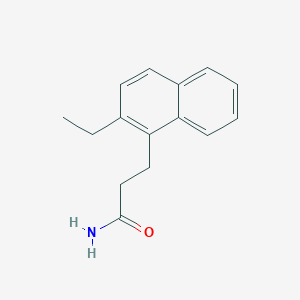
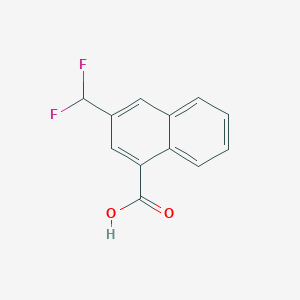

![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)

![Methyl 6-methoxybenzo[B]thiophene-3-carboxylate](/img/structure/B15067713.png)

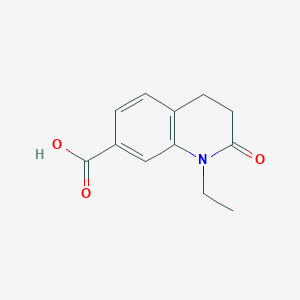
![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
